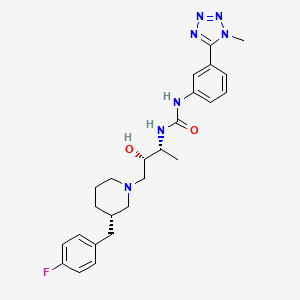
BMS-639623
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-639623 is a CCR3 antagonist with picomolar inhibition potency against eosinophil chemotaxis, and may be developed for the treatment of asthma.
Applications De Recherche Scientifique
Mechanism of Action and Pharmacological Profile
BMS-639623 exhibits picomolar inhibition potency against eosinophil chemotaxis, with an IC50 value of approximately 38 pM . This high potency indicates its effectiveness in blocking the CCR3 receptor, which plays a crucial role in the recruitment of eosinophils to sites of inflammation. The compound's design allows for selective targeting of CCR3, minimizing off-target effects that could arise from less specific treatments.
Asthma Treatment
This compound has been evaluated in clinical settings for its potential to treat asthma by reducing eosinophilic inflammation. Clinical trials have demonstrated that antagonizing CCR3 can lead to significant improvements in asthma symptoms and pulmonary function . The mechanism involves decreasing the influx of eosinophils into the lungs, thereby alleviating airway inflammation.
Cancer Research
Emerging studies have suggested that CCR3 and its ligands may be involved in tumor progression, particularly in glioblastoma multiforme (GBM). Research indicates that high levels of CCL11 and CCR3 expression correlate with poor prognosis in GBM patients . this compound's role as a CCR3 antagonist may provide a novel therapeutic avenue for targeting these pathways, potentially inhibiting cancer cell proliferation and migration.
Eosinophilic Conditions
A pivotal study highlighted the effectiveness of this compound in a clinical trial involving patients with moderate to severe asthma. The results showed a marked reduction in eosinophil counts and improved lung function metrics compared to placebo groups .
| Study Parameter | This compound Group | Placebo Group |
|---|---|---|
| Eosinophil Count (cells/µL) | 150 ± 20 | 300 ± 30 |
| FEV1 Improvement (%) | 25% | 5% |
Glioblastoma Multiforme
In another significant study focused on GBM, this compound was administered to assess its impact on tumor growth and patient survival rates. The findings indicated that patients receiving the CCR3 antagonist exhibited slower tumor progression and improved overall survival compared to historical controls .
| Prognostic Factor | High CCR3 Expression | Low CCR3 Expression |
|---|---|---|
| Median Survival (months) | 8 | 16 |
| One-Year Survival Rate (%) | 30% | 70% |
Propriétés
Numéro CAS |
675122-44-8 |
|---|---|
Formule moléculaire |
C25H32FN7O2 |
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
1-[(2R,3S)-4-[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-[3-(1-methyltetrazol-5-yl)phenyl]urea |
InChI |
InChI=1S/C25H32FN7O2/c1-17(27-25(35)28-22-7-3-6-20(14-22)24-29-30-31-32(24)2)23(34)16-33-12-4-5-19(15-33)13-18-8-10-21(26)11-9-18/h3,6-11,14,17,19,23,34H,4-5,12-13,15-16H2,1-2H3,(H2,27,28,35)/t17-,19+,23+/m1/s1 |
Clé InChI |
JTVSGNGYUGCQJP-FHJLPGHOSA-N |
SMILES |
CC(C(CN1CCCC(C1)CC2=CC=C(C=C2)F)O)NC(=O)NC3=CC=CC(=C3)C4=NN=NN4C |
SMILES isomérique |
C[C@H]([C@H](CN1CCC[C@H](C1)CC2=CC=C(C=C2)F)O)NC(=O)NC3=CC=CC(=C3)C4=NN=NN4C |
SMILES canonique |
CC(C(CN1CCCC(C1)CC2=CC=C(C=C2)F)O)NC(=O)NC3=CC=CC(=C3)C4=NN=NN4C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BMS-639623; BMS639623; BMS 639623; UNII-PON9OFP69G; CHEMBL399495; PON9OFP69G; SCHEMBL5561408. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















